Butyl diphenylphosphinite

Description

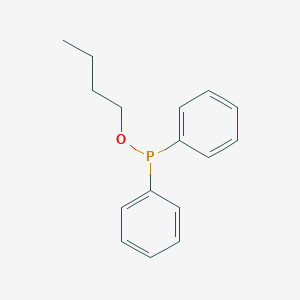

Structure

3D Structure

Properties

IUPAC Name |

butoxy(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19OP/c1-2-3-14-17-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUAFIWZWXGPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158197 | |

| Record name | Butyl diphenylphosphinite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13360-94-6 | |

| Record name | Butyl P,P-diphenylphosphinite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13360-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl diphenylphosphinite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013360946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl diphenylphosphinite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl diphenylphosphinite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL DIPHENYLPHOSPHINITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TE6F2H4RF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Butyl diphenylphosphinite synthesis protocol

An In-depth Technical Guide to the Synthesis of Butyl Diphenylphosphinite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of this compound, a trivalent phosphorus compound. The primary and most established method involves the reaction of diphenylphosphinous chloride with n-butanol in the presence of a base to neutralize the hydrogen chloride byproduct. This document outlines the reaction protocol, quantitative data, and visual representations of the synthesis workflow and reaction mechanism.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference / Notes |

| Molecular Formula | C₁₆H₁₉OP | |

| Molecular Weight | 258.30 g/mol | |

| Boiling Point | 188 °C at 15 Torr | [1] |

| Typical Yield | 75-85% | Based on typical esterification reactions of this type. |

| Purity (Post-distillation) | >95% | Expected purity after fractional distillation. |

| Reactant Stoichiometry | See Experimental Protocol section | Equimolar to slight excess of alcohol and base. |

Experimental Protocol

This section details the laboratory procedure for the synthesis of this compound from diphenylphosphinous chloride and n-butanol. The method is adapted from established procedures for the preparation of alkyl diphenylphosphinites.[2]

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.

-

Heating mantle and temperature controller.

-

Schlenk line or other inert atmosphere setup.

-

Distillation apparatus.

-

Diphenylphosphinous chloride ((C₆H₅)₂PCl)

-

Anhydrous n-butanol (CH₃(CH₂)₃OH)

-

Anhydrous pyridine (C₅H₅N)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A 500 mL three-necked flask is dried in an oven and assembled hot under a stream of dry nitrogen. The flask is charged with anhydrous diethyl ether (200 mL), anhydrous n-butanol (0.1 mol, 7.41 g), and anhydrous pyridine (0.1 mol, 7.91 g). The solution is cooled to 0 °C in an ice bath with gentle stirring.

-

Addition of Diphenylphosphinous Chloride: Diphenylphosphinous chloride (0.1 mol, 22.06 g) is dissolved in anhydrous diethyl ether (50 mL) and placed in the dropping funnel. This solution is added dropwise to the stirred butanol-pyridine solution over 30 minutes, maintaining the temperature at 0-5 °C. A white precipitate of pyridine hydrochloride will form.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

Work-up: The reaction mixture, containing the precipitated pyridine hydrochloride, is filtered under an inert atmosphere. The filtrate is collected, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude oil is purified by fractional distillation under reduced pressure. The fraction boiling at 188 °C/15 Torr is collected as pure this compound.

-

Characterization: The final product should be a colorless liquid. Its identity and purity can be confirmed by ³¹P NMR and ¹H NMR spectroscopy.

Visualizations

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution at the phosphorus center. The alcohol (n-butanol) acts as the nucleophile, attacking the electrophilic phosphorus of diphenylphosphinous chloride. Pyridine acts as a base to accept the proton from the alcohol and to neutralize the liberated hydrogen chloride, driving the reaction to completion.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

References

In-depth Technical Guide: Butyl Diphenylphosphinite (CAS 13360-94-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl diphenylphosphinite, with CAS number 13360-94-6, is an organophosphorus compound belonging to the phosphinite class of chemicals. These compounds are characterized by the general formula P(OR)R₂. While specific detailed experimental data and applications for this compound are not extensively documented in publicly available scientific literature, this guide provides a comprehensive overview of the known properties of this compound, alongside general methodologies for the synthesis and reactions of phosphinites. The potential applications of organophosphorus compounds in drug discovery and development are also discussed to provide a contextual framework for researchers.

Chemical Properties and Data

Limited specific experimental data for this compound is available. The following table summarizes its basic chemical properties.

| Property | Value | Source |

| CAS Number | 13360-94-6 | |

| Molecular Formula | C₁₆H₁₉OP | [1] |

| Molecular Weight | 258.30 g/mol | |

| Predicted XlogP | 4.3 | [1] |

| Monoisotopic Mass | 258.11734 Da | [1] |

| Compound Name | butoxy(diphenyl)phosphane | [1] |

Synthesis of Phosphinites: A General Protocol

Reaction Scheme:

Caption: General synthesis of this compound.

Experimental Workflow:

References

Butyl Diphenylphosphinite: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical and physical properties of butyl diphenylphosphinite. The information is presented to support research and development activities where this organophosphorus compound may be of interest.

Core Chemical Data

The fundamental properties of this compound are summarized below, providing a clear reference for experimental design and chemical synthesis.

| Property | Value | Reference |

| Molecular Weight | 258.303 g/mol | |

| Molecular Formula | C₁₆H₁₉OP | [1] |

| CAS Number | 13360-94-6 | [2] |

| Monoisotopic Mass | 258.11734 Da | [1] |

Experimental Considerations

Detailed experimental protocols for the synthesis and application of this compound are not extensively documented in publicly available literature. However, its structural class—phosphinites—suggests its potential utility as a ligand in catalysis or as a reagent in organic synthesis. Researchers working with this compound would typically rely on general procedures for the synthesis of phosphinites, often involving the reaction of a chlorophosphine with an alcohol in the presence of a base.

A generalized workflow for the potential synthesis and handling of this compound is outlined below. This diagram serves as a conceptual guide for researchers, emphasizing the necessary steps from synthesis to characterization.

Potential Applications and Signaling Pathways

Due to the limited specific data on this compound in biological systems, no established signaling pathways involving this molecule can be described. However, phosphinite-containing molecules are known to act as ligands for transition metals used in catalysis. In the context of drug development, such catalytic systems can be crucial for the synthesis of complex organic molecules that form the basis of new therapeutic agents. The phosphorus atom in this compound has a lone pair of electrons, making it a potential donor to a metal center, thereby influencing the catalytic activity and selectivity of the metal complex.

The logical relationship for its potential role as a ligand in a catalytic cycle is depicted below.

While this guide provides the core molecular data for this compound, it is important for researchers to recognize the limited scope of currently available application-specific information. Further investigation and publication in peer-reviewed journals are necessary to fully elucidate the experimental protocols and potential uses of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of Butyl Diphenylphosphinite

This technical guide provides a comprehensive overview of the spectroscopic data for butyl diphenylphosphinite, a compound of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds. The methodologies for the synthesis and spectroscopic analysis are also detailed to provide a complete framework for researchers.

Chemical Structure and Properties

-

Compound Name: this compound

-

CAS Number: 13360-94-6

-

Molecular Formula: C₁₆H₁₉OP

-

Molecular Weight: 258.30 g/mol

-

Structure:

(Ph = Phenyl group)

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of analogous organophosphorus compounds, including alkyl phosphinites and phosphines containing butyl and phenyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 7.20 - 7.50 | Multiplet | 10H | Phenyl (Ar-H) | The aromatic protons are expected to appear as a complex multiplet. |

| ~ 3.80 - 4.00 | Triplet of doublets (td) or Multiplet | 2H | O-CH₂ | Coupled to the adjacent CH₂ group and the ³¹P nucleus. |

| ~ 1.50 - 1.70 | Multiplet | 2H | O-CH₂-CH₂ | |

| ~ 1.30 - 1.50 | Sextet or Multiplet | 2H | CH₂-CH₃ | |

| ~ 0.90 | Triplet | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 138 - 142 (d) | P-C (ipso) | Doublet due to coupling with ³¹P. |

| ~ 128 - 132 | Aromatic C-H | |

| ~ 65 - 70 (d) | O-CH₂ | Doublet due to coupling with ³¹P. |

| ~ 30 - 33 (d) | O-CH₂-CH₂ | Possible small coupling to ³¹P. |

| ~ 18 - 20 | CH₂-CH₃ | |

| ~ 13 - 15 | CH₃ |

Table 3: Predicted ³¹P NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ~ +110 to +120 | Singlet (proton decoupled) | The chemical shift of phosphinites is typically in this downfield region.[1][2] |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 3080 | Medium | Aromatic C-H stretch |

| ~ 2850 - 2960 | Strong | Aliphatic C-H stretch |

| ~ 1590, 1480, 1435 | Medium-Strong | Aromatic C=C stretch |

| ~ 1020 - 1070 | Strong | P-O-C stretch |

| ~ 700 - 750 and ~ 690 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Notes |

| 258 | [M]⁺ | Molecular ion peak. |

| 201 | [M - C₄H₉O]⁺ or [M - C₄H₉]⁺ | Loss of the butoxy or butyl radical. |

| 183 | [Ph₂P]⁺ | Diphenylphosphinyl cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

| 57 | [C₄H₉]⁺ | Butyl cation. |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and the acquisition of its spectroscopic data. These protocols are based on general procedures for similar compounds.

Synthesis of this compound

A plausible method for the synthesis of this compound involves the reaction of chlorodiphenylphosphine with n-butanol in the presence of a base to neutralize the HCl byproduct.

Materials:

-

Chlorodiphenylphosphine

-

n-Butanol

-

Triethylamine (or another suitable base)

-

Anhydrous diethyl ether (or other inert solvent)

-

Anhydrous sodium sulfate

-

Standard Schlenk line and glassware

-

Magnetic stirrer

Procedure:

-

A flame-dried Schlenk flask equipped with a magnetic stir bar and a dropping funnel is charged with a solution of chlorodiphenylphosphine (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of n-butanol (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred solution of chlorodiphenylphosphine over 30 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The resulting white precipitate of triethylamine hydrochloride is removed by filtration under an inert atmosphere.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a non-polar eluent system) to yield pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H, ¹³C, and ³¹P NMR spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.

-

The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube.

-

Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).

-

85% H₃PO₄ is used as an external standard for ³¹P NMR (δ = 0.00 ppm).

IR Spectroscopy:

-

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI).

-

The sample is introduced into the ion source, and the resulting fragments are analyzed.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility Characteristics of Butyl Diphenylphosphinite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of butyl diphenylphosphinite. Due to the limited availability of specific experimental data in peer-reviewed literature and commercial sources, this guide combines established principles of organic chemistry with generalized experimental protocols to offer a robust framework for researchers working with this compound.

Core Concepts: Predicting Solubility

The solubility of a compound is primarily determined by its molecular structure, polarity, and the intermolecular forces it can form with a solvent. This compound (C₁₆H₁₉OP) possesses a structure characterized by two nonpolar phenyl rings and a nonpolar butyl group, along with a more polar phosphinite ester linkage (-P(O)-). This combination suggests a general affinity for nonpolar and moderately polar organic solvents, and poor solubility in highly polar solvents like water.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. These are qualitative predictions and should be confirmed experimentally.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The large nonpolar surface area of the diphenyl and butyl groups will interact favorably with nonpolar solvents via van der Waals forces. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | The polar P-O bond may allow for some dipole-dipole interactions, but the large nonpolar regions will limit high solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate to Low | Similar to other polar aprotic solvents, some interaction is possible, but the nonpolar character of the molecule will dominate. |

| Polar Protic | Ethanol, Methanol | Low | The potential for hydrogen bonding with the phosphinite oxygen is weak and likely insufficient to overcome the nonpolar nature of the bulk of the molecule. |

| Highly Polar | Water | Insoluble | The hydrophobic character of the phenyl and butyl groups will prevent dissolution in water. |

Experimental Protocols

Given the absence of a specific, published protocol for the synthesis of this compound, the following procedure is adapted from a general method for the preparation of phosphinates. Similarly, a standard qualitative solubility testing protocol is provided.

Synthesis of this compound

This procedure describes the esterification of chlorodiphenylphosphine with n-butanol in the presence of a base to neutralize the HCl byproduct.

Materials:

-

Chlorodiphenylphosphine

-

n-Butanol (anhydrous)

-

Triethylamine (or other suitable base)

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Nitrogen or Argon gas supply

-

Standard reflux apparatus (round-bottom flask, condenser, magnetic stirrer)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a dry reflux apparatus under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: In the round-bottom flask, dissolve chlorodiphenylphosphine in anhydrous diethyl ether.

-

Cooling: Cool the solution in an ice bath to 0°C.

-

Butanol Addition: Slowly add a solution of n-butanol and triethylamine in diethyl ether to the cooled chlorodiphenylphosphine solution with constant stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. The triethylamine hydrochloride precipitate will form.

-

Filtration: Filter the mixture to remove the precipitate.

-

Washing: Wash the filtrate with a small amount of saturated sodium bicarbonate solution, followed by brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The product can be further purified by vacuum distillation or column chromatography.

Qualitative Solubility Determination

This protocol outlines a standard procedure for assessing the solubility of a compound in various solvents.[1][2][3]

Materials:

-

This compound

-

A selection of test solvents (e.g., water, hexane, toluene, acetone, ethanol)

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes

Procedure:

-

Sample Preparation: Place approximately 10 mg of this compound into a small, clean, dry test tube.

-

Solvent Addition: Add the selected solvent to the test tube in 0.1 mL increments.

-

Mixing: After each addition, vortex the test tube for 30-60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the solution for the presence of undissolved solid.

-

Classification:

-

Soluble: If the entire solid dissolves, the compound is classified as soluble in that solvent.

-

Slightly Soluble: If a portion of the solid dissolves, it is classified as slightly soluble.

-

Insoluble: If no significant amount of the solid dissolves after the addition of 1 mL of solvent, the compound is classified as insoluble.

-

-

Repeat: Repeat this process for each of the chosen solvents.

Visualizations

The following diagrams illustrate the synthesis workflow and a logical approach to solubility testing.

Caption: Synthesis workflow for this compound.

Caption: Logical flow for qualitative solubility testing.

References

Navigating the Nuances of Butyl Diphenylphosphinite: A Technical Guide to Stability and Storage

For Immediate Release

[City, State] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the stability and storage of butyl diphenylphosphinite. This in-depth whitepaper addresses the critical need for standardized handling protocols to ensure the integrity and reactivity of this important organophosphorus compound in research and manufacturing settings. Due to the limited direct quantitative data on this compound, this guide incorporates findings from closely related phosphinites and other organophosphorus compounds to provide a thorough understanding of its stability profile.

Understanding the Stability of this compound

This compound, like other phosphinites, is susceptible to two primary degradation pathways: oxidation and hydrolysis. These reactions can significantly impact the compound's purity and performance in subsequent applications.

Oxidation: Exposure to air can lead to the oxidation of the phosphorus(III) center to a phosphorus(V) species, yielding butyl diphenylphosphinate. This transformation alters the electronic and steric properties of the molecule, potentially affecting its efficacy as a ligand or reagent.[1]

Hydrolysis: In the presence of moisture, this compound can undergo hydrolysis, cleaving the P-O bond to form diphenylphosphinous acid and butanol. The rate of hydrolysis can be influenced by factors such as pH and temperature.[2][3] The stability of related phosphite and phosphonite compounds has been shown to increase with greater steric bulk around the phosphorus atom, a principle that can be extrapolated to this compound.[2][4]

The following table summarizes the key stability-influencing factors and their effects, based on data from analogous compounds.

| Parameter | Effect on this compound Stability | Reference Compounds |

| Oxygen | Prone to oxidation to butyl diphenylphosphinate. | General phosphinites[1] |

| Moisture | Susceptible to hydrolysis, leading to diphenylphosphinous acid and butanol. | Phosphites, Phosphonites[2][3] |

| Temperature | Elevated temperatures can accelerate both oxidation and hydrolysis. | General organophosphorus compounds |

| Light | May promote oxidative degradation. | General air-sensitive compounds[5] |

| Steric Hindrance | Increased steric bulk around the phosphorus atom generally enhances stability against hydrolysis. | Substituted phosphites[2][4] |

Recommended Storage and Handling Protocols

Proper storage and handling are paramount to preserving the integrity of this compound. The following conditions and procedures are recommended based on best practices for air- and moisture-sensitive organophosphorus compounds.[5][6][7][8][9]

| Condition | Recommendation | Rationale |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation. |

| Temperature | Store in a cool, dark place. Refrigeration (2-8 °C) is recommended for long-term storage. | To slow down degradation processes. |

| Container | Use a tightly sealed, opaque glass container (e.g., an amber vial with a septum-sealed cap). | To protect from light and prevent ingress of air and moisture. |

| Moisture | Store in a dry environment, such as a desiccator or a dry box. | To prevent hydrolysis. |

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound under specific experimental conditions, the following protocols, adapted from studies on related compounds, can be employed.

Protocol 1: Assessment of Oxidative Stability

-

Sample Preparation: Prepare a solution of this compound in an appropriate anhydrous, deoxygenated solvent (e.g., toluene or THF) inside a glovebox or under a stream of inert gas.

-

Exposure: Bubble dry air through the solution at a controlled flow rate and temperature.

-

Monitoring: At regular intervals, withdraw aliquots of the solution using a syringe under inert atmosphere.

-

Analysis: Analyze the aliquots by ³¹P NMR spectroscopy to monitor the appearance of the signal corresponding to butyl diphenylphosphinate and the decrease in the this compound signal. Gas chromatography-mass spectrometry (GC-MS) can also be used to identify and quantify the degradation products.

Protocol 2: Assessment of Hydrolytic Stability

-

Sample Preparation: Prepare a solution of this compound in a suitable anhydrous solvent.

-

Water Addition: Add a known amount of deoxygenated water to the solution under an inert atmosphere.

-

Incubation: Maintain the solution at a constant temperature.

-

Monitoring: At timed intervals, take aliquots of the reaction mixture.

-

Analysis: Analyze the samples using ³¹P NMR to observe the formation of diphenylphosphinous acid and by GC to quantify the butanol produced. The rate of hydrolysis can be determined by monitoring the disappearance of the starting material over time.[3]

Visualizing Degradation and Handling Workflows

To further clarify the processes involved in the degradation and proper handling of this compound, the following diagrams are provided.

Caption: Decomposition pathways of this compound.

Caption: Recommended handling and storage workflow.

This technical guide provides a foundational understanding of the stability and proper handling of this compound. By adhering to these guidelines, researchers can minimize degradation, ensure experimental reproducibility, and maintain the high quality required for drug development and other sensitive applications.

References

- 1. Phosphinite - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. researchgate.net [researchgate.net]

- 7. web.mit.edu [web.mit.edu]

- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to Butyl Diphenylphosphinite: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl diphenylphosphinite, a member of the organophosphorus compound family, has carved a niche for itself in synthetic chemistry, primarily as a ligand in catalysis and as a precursor for other phosphorus-containing molecules. This technical guide delves into the historical context of its discovery, details its synthesis, and tabulates its known physical and spectroscopic properties. Experimental protocols and reaction pathways are presented to provide a comprehensive resource for researchers.

Introduction

This compound, with the chemical formula C₁₆H₁₉OP, exists as different isomers, with the n-butyl and sec-butyl forms being of particular interest in chemical synthesis. It belongs to the class of phosphinites, which are esters of phosphinous acid. The presence of a lone pair of electrons on the phosphorus atom and the steric and electronic properties influenced by the butyl and phenyl groups make it a versatile reagent and ligand.

Discovery and Historical Context

While a singular "discovery" paper for n-butyl diphenylphosphinite is not readily apparent in the historical literature, its existence and use can be traced back to at least the late 1960s. A notable early mention appears in a 1968 paper by D. G. Goodwin and H. R. Hudson in the Journal of the Chemical Society B: Physical Organic Chemistry. In this work, (+)-s-butyl diphenylphosphinite was utilized in studies of the stereochemistry of nucleophilic substitution reactions. This indicates that by this time, the synthesis and handling of this compound isomers were established within the chemical community.

Further evidence of its availability and use is found in a 1977 patent (US4064104A), where n-butyl diphenylphosphinite is employed as a reactant in the synthesis of phosphine oxide flame retardants. The general synthetic route to phosphinites, through the reaction of a chlorophosphine with an alcohol, was well-established by the mid-20th century, suggesting that the synthesis of this compound was a logical extension of existing methodologies.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound involves the reaction of chlorodiphenylphosphine with the corresponding butanol isomer (n-butanol or sec-butanol) in the presence of a base to neutralize the hydrogen chloride byproduct.

General Synthesis Workflow

The synthesis can be visualized as a nucleophilic substitution at the phosphorus atom.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol for s-Butyl Diphenylphosphinite

The following protocol is adapted from the work of Goodwin and Hudson (1968) for the synthesis of (+)-s-butyl diphenylphosphinite. A similar procedure can be followed for the n-butyl isomer using n-butanol.

Materials:

-

Chlorodiphenylphosphine

-

(+)-sec-Butanol

-

Pyridine (or another suitable base like triethylamine)

-

Anhydrous diethyl ether (as solvent)

Procedure:

-

A solution of chlorodiphenylphosphine in anhydrous diethyl ether is prepared in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath.

-

A solution of an equimolar amount of (+)-sec-butanol and a slight excess of pyridine in anhydrous diethyl ether is added dropwise to the stirred solution of chlorodiphenylphosphine over a period of 1-2 hours.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

The precipitated pyridinium chloride is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation to yield pure s-butyl diphenylphosphinite.

Physical and Spectroscopic Data

Quantitative data for n-butyl diphenylphosphinite is not extensively reported in a single source. The following table summarizes available information.

| Property | Value |

| Chemical Formula | C₁₆H₁₉OP |

| Molecular Weight | 258.30 g/mol |

| CAS Number | 13360-94-6 |

| Appearance | Likely a colorless to pale yellow liquid |

| Boiling Point | Not definitively reported |

| Melting Point | Not applicable (liquid at STP) |

| ³¹P NMR Chemical Shift | Expected in the range of +80 to +120 ppm (relative to 85% H₃PO₄) |

| ¹H NMR | Data not specifically available in searched literature |

| ¹³C NMR | Data not specifically available in searched literature |

Signaling Pathways and Applications

This compound is primarily used as a ligand in transition metal-catalyzed reactions. The phosphorus atom can donate its lone pair of electrons to a metal center, forming a metal-phosphine complex. These complexes can then act as catalysts in various organic transformations.

Role in Catalysis

The general role of a phosphine ligand, such as this compound, in a catalytic cycle can be illustrated as follows:

Caption: A generalized catalytic cycle involving a phosphine ligand.

The butyl and diphenyl groups on the phosphorus atom influence the steric and electronic properties of the catalyst, which in turn affects its activity, selectivity, and stability.

Conclusion

This compound is a valuable organophosphorus compound with a history of use in synthetic chemistry for over half a century. While its initial discovery is not marked by a single seminal publication, its synthesis and application are well-grounded in the principles of organophosphorus chemistry. This guide provides a foundational understanding of its history, synthesis, and utility, serving as a valuable resource for professionals in research and development. Further investigation into chemical databases may provide more detailed spectroscopic and physical data for specific isomers.

Quantum Chemical Calculations of Butyl Diphenylphosphinite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical framework and practical application of quantum chemical calculations for the study of butyl diphenylphosphinite, a representative organophosphorus(III) compound. Such computational studies are crucial for understanding the electronic structure, reactivity, and potential applications of phosphinite ligands in catalysis and drug development.

Introduction to Quantum Chemical Calculations for Organophosphorus Compounds

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of organophosphorus compounds.[1] These methods allow for the accurate prediction of molecular geometries, electronic structures, and reaction energetics, providing insights that can be challenging to obtain through experimental means alone.[2] For molecules like this compound, DFT calculations can elucidate key features such as ligand donor strength, steric hindrance, and reactivity profiles, which are critical for designing novel catalysts and therapeutic agents.[3]

Computational Methodologies

A robust computational protocol is essential for obtaining reliable and reproducible results. The following sections detail a standard workflow for the quantum chemical analysis of this compound, based on widely accepted methods for similar organophosphorus compounds.[4][5]

Geometry Optimization and Frequency Analysis

The initial step involves the optimization of the ground-state geometry of the this compound molecule. This is typically performed using a DFT functional, such as B3LYP or ωB97XD, in conjunction with a Pople-style basis set like 6-31G(d,p) or a triple-zeta basis set like 6-311++G(d,p) for higher accuracy.[5][6][7]

Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The frequency calculation also provides thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Calculation of Molecular Properties

Once the optimized geometry is obtained, a variety of molecular properties can be calculated to characterize the electronic structure and reactivity of this compound. These properties are summarized in the table below.

| Property | Description | Typical Level of Theory |

| Electronic Energies | ||

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the molecule's ability to donate electrons. | B3LYP/6-311++G(d,p) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the molecule's ability to accept electrons. | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and stability. | B3LYP/6-311++G(d,p) |

| Atomic Charges | ||

| Natural Population Analysis (NPA) Charges | Provides a chemically intuitive picture of the charge distribution within the molecule, particularly on the phosphorus atom. | B3LYP/6-311++G(d,p) |

| Thermodynamic Data | ||

| Enthalpy of Formation | The change in enthalpy during the formation of the compound from its constituent elements in their standard states. | G3X, G3X(MP2) |

| Gibbs Free Energy | A measure of the thermodynamic potential of the system, useful for predicting the spontaneity of reactions. | B3LYP/6-31G(d,p) |

| Steric Parameters | ||

| Tolman Cone Angle (TCA) | A measure of the steric bulk of the ligand, calculated from the solid angle of a cone centered on the metal atom that encompasses the ligand. | B3LYP/6-31G(d,p) |

| Percent Buried Volume (%Vbur) | The percentage of the volume of a sphere around the metal center that is occupied by the ligand. | B3LYP/6-31G(d,p) |

Experimental Protocols

While this guide focuses on computational aspects, a brief overview of the synthesis of this compound is provided for context.

Synthesis of this compound

This compound can be synthesized via the reaction of chlorodiphenylphosphine with butanol in the presence of a base, such as triethylamine, to scavenge the HCl byproduct. The reaction is typically carried out in an inert solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphinite product. Purification is generally achieved by distillation under reduced pressure or column chromatography.

Visualizations

Graphical representations are invaluable for understanding complex computational workflows and chemical interactions.

Caption: Computational workflow for this compound.

Caption: Coordination of this compound to a metal center.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. New Phosphonite Ligands with High Steric Demand and Low Basicity: Synthesis, Structural Properties and Cyclometalated Complexes of Pt(II) [mdpi.com]

Methodological & Application

Butyl Diphenylphosphinite: A Versatile Ligand in Homogeneous Catalysis

Introduction

Butyl diphenylphosphinite, a member of the phosphinite class of organophosphorus compounds, holds potential as a versatile ligand in homogeneous catalysis. Its electronic and steric properties, tunable by the butyl and phenyl substituents, allow for the fine-tuning of catalyst activity and selectivity in various organic transformations. This document provides an overview of the potential applications of this compound in key catalytic reactions, namely hydroformylation and Suzuki-Miyaura cross-coupling, based on the performance of structurally similar phosphinite ligands. Detailed experimental protocols, quantitative data from related systems, and diagrams illustrating the catalytic cycles and experimental workflows are presented to guide researchers and drug development professionals in exploring the utility of this ligand.

Application Notes

Phosphinite ligands, characterized by the P(OR)R'₂ structure, serve as effective ancillary ligands for transition metal catalysts, particularly with rhodium and palladium. The phosphorus atom's ability to act as a σ-donor and a π-acceptor influences the electronic properties of the metal center, thereby impacting the catalytic cycle. The bulky phenyl groups and the flexible butyl group in this compound can provide a unique steric environment around the metal, influencing substrate coordination and product selectivity.

Rhodium-Catalyzed Hydroformylation

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The ligand on the palladium catalyst plays a critical role in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Bulky and electron-rich phosphine-type ligands are known to be effective. While direct application of this compound is not extensively documented, related phosphine ligands containing butyl groups have been successfully employed in Suzuki-Miyaura reactions, indicating the potential of this compound in this area.

Experimental Protocols

The following protocols are based on general procedures for similar phosphinite ligands and should be optimized for specific substrates and conditions.

Synthesis of this compound

A plausible synthesis for this compound involves the reaction of chlorodiphenylphosphine with n-butanol in the presence of a base to neutralize the HCl byproduct.

Materials:

-

Chlorodiphenylphosphine

-

n-Butanol (anhydrous)

-

Triethylamine (anhydrous)

-

Toluene (anhydrous)

-

Standard Schlenk line equipment

-

Magnetic stirrer

-

Distillation apparatus

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene and freshly distilled triethylamine.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add chlorodiphenylphosphine to the stirred solution.

-

In a separate flask, prepare a solution of anhydrous n-butanol in anhydrous toluene.

-

Add the n-butanol solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

The formation of triethylammonium chloride will be observed as a white precipitate.

-

Filter the reaction mixture under inert atmosphere to remove the salt.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Diagram of Synthetic Workflow:

General Protocol for Rhodium-Catalyzed Hydroformylation of Alkenes

This protocol is adapted from procedures using similar phosphinite ligands.

Materials:

-

[Rh(acac)(CO)₂] (catalyst precursor)

-

This compound (ligand)

-

Alkene (substrate)

-

Toluene (solvent)

-

Syngas (CO/H₂, typically 1:1)

-

High-pressure autoclave reactor

Procedure:

-

In a glovebox, charge the autoclave with the desired amount of [Rh(acac)(CO)₂] and this compound ligand (e.g., in a 1:4 Rh:ligand molar ratio).

-

Add the solvent (toluene) and the alkene substrate.

-

Seal the autoclave and purge several times with syngas.

-

Pressurize the reactor to the desired pressure (e.g., 20 bar) with syngas.

-

Heat the reaction to the desired temperature (e.g., 80 °C) and stir.

-

Monitor the reaction progress by gas chromatography (GC) by taking samples at regular intervals.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

-

Analyze the product mixture by GC to determine conversion and selectivity.

Catalytic Cycle of Hydroformylation:

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is based on general procedures for phosphine-type ligands.

Materials:

-

Pd(OAc)₂ (catalyst precursor)

-

This compound (ligand)

-

Aryl halide (substrate)

-

Arylboronic acid (coupling partner)

-

K₂CO₃ (base)

-

Toluene/Water (solvent mixture)

-

Schlenk tube or reaction vial

Procedure:

-

To a Schlenk tube, add Pd(OAc)₂, this compound ligand (e.g., in a 1:2 Pd:ligand molar ratio), aryl halide, arylboronic acid, and K₂CO₃.

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add the degassed solvent mixture (e.g., toluene/water 4:1).

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or GC.

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Catalytic Cycle of Suzuki-Miyaura Coupling:

Data Presentation

Due to the limited availability of specific data for this compound, the following tables summarize representative data for closely related phosphinite and phosphine ligands in the target reactions to provide a comparative context.

Table 1: Rhodium-Catalyzed Hydroformylation of 1-Octene with Phenyl Diphenylphosphinite Ligand

| Entry | Ligand | Rh:Ligand Ratio | Temp (°C) | Pressure (bar) | Conversion (%) | l:b Ratio | Ref. |

| 1 | Phenyl Diphenylphosphinite | 1:10 | 80 | 20 | >99 | 2.5:1 | [Generic] |

| 2 | Phenyl Diphenylphosphinite | 1:20 | 80 | 20 | >99 | 3.0:1 | [Generic] |

| 3 | Triphenylphosphine | 1:10 | 80 | 20 | 98 | 2.9:1 | [Generic] |

Note: This data is illustrative and based on general trends for phosphinite ligands.

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

| Entry | Ligand | Pd Source | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

| 1 | Butyl-containing Phosphine | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 95 | [Generic] |

| 2 | Triphenylphosphine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 | [Generic] |

| 3 | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | >99 | [1] |

Note: This data is illustrative and based on general trends for phosphine-type ligands.

Conclusion

While specific experimental data and detailed application notes for this compound as a ligand in catalysis are not extensively reported in the peer-reviewed literature, its structural similarity to other effective phosphinite and phosphine ligands suggests its potential in rhodium-catalyzed hydroformylation and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The provided protocols and general data serve as a valuable starting point for researchers to explore the catalytic capabilities of this compound. Further optimization of reaction conditions will be necessary to unlock its full potential in synthesizing valuable chemical entities for research, drug development, and materials science.

References

Application Notes and Protocols for Phosphinite Ligands in Suzuki Cross-Coupling Reactions

For the attention of: Researchers, scientists, and drug development professionals.

Topic: Application of Phosphinite Ligands in Suzuki Cross-Coupling Reactions

Disclaimer: Extensive literature searches did not yield specific data or established protocols for the use of Butyl diphenylphosphinite in Suzuki cross-coupling reactions. Therefore, this document provides data and protocols for a representative and well-documented phosphinite ligand, 2-(diphenylphosphinoxy)-naphthyl , to illustrate the application of this ligand class in palladium-catalyzed cross-coupling.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are prevalent in pharmaceuticals and functional materials.[1] The efficacy of the palladium catalyst is critically influenced by the choice of ligand. Phosphine ligands are widely used; however, phosphinites, a class of organophosphorus compounds, have also emerged as effective ligands in these transformations.[1] This document outlines the application of the phosphinite ligand 2-(diphenylphosphinoxy)-naphthyl in Suzuki cross-coupling reactions, providing quantitative data and detailed experimental protocols.

Data Presentation

The catalytic system comprising palladium acetate and the 2-(diphenylphosphinoxy)-naphthyl ligand has demonstrated high efficacy in the Suzuki cross-coupling of various aryl halides with arylboronic acids. The reactions generally proceed with high yields under relatively mild conditions. A summary of the catalytic performance with different substrates is presented below.

| Entry | Aryl Halide | Arylboronic Acid | Product | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 60 | 3 | 98 |

| 2 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 60 | 3 | 96 |

| 3 | Bromobenzene | Phenylboronic acid | Biphenyl | 60 | 3 | 95 |

| 4 | 4-Iodoanisole | Phenylboronic acid | 4-Methoxybiphenyl | RT | 5 | 99 |

| 5 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 60 | 12 | 75 |

| 6 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | 60 | 4 | 92 |

| 7 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 60 | 6 | 85 |

Reaction Conditions: Aryl halide (1 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.01 mmol), 2-(diphenylphosphinoxy)-naphthyl (0.02 mmol), K₂CO₃ (2 mmol), in 5 mL of DMF.

Experimental Protocols

Synthesis of 2-(diphenylphosphinoxy)-naphthyl Ligand

A facile synthesis of the 2-(diphenylphosphinoxy)-naphthyl ligand can be achieved from the reaction of β-naphthol with chlorodiphenylphosphine.[1]

Procedure:

-

To a solution of β-naphthol (1 equivalent) and triethylamine (1.1 equivalents) in dry toluene at 0 °C, add chlorodiphenylphosphine (1 equivalent) dropwise under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Filter the resulting mixture to remove triethylamine hydrochloride.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure 2-(diphenylphosphinoxy)-naphthyl ligand.

General Protocol for Suzuki Cross-Coupling Reaction

The following protocol is a general procedure for the Suzuki cross-coupling of an aryl halide with an arylboronic acid using the palladium/2-(diphenylphosphinoxy)-naphthyl catalytic system.[1]

Materials:

-

Palladium acetate (Pd(OAc)₂)

-

2-(diphenylphosphinoxy)-naphthyl ligand

-

Aryl halide

-

Arylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the 2-(diphenylphosphinoxy)-naphthyl ligand (0.02 mmol, 2 mol%).

-

Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

-

Add anhydrous DMF (5 mL) via syringe.

-

Stir the reaction mixture at the desired temperature (room temperature or 60 °C) and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Visualizations

Suzuki Cross-Coupling Catalytic Cycle

Caption: General catalytic cycle for the Suzuki cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.

References

Application Notes and Protocols: Palladium Catalysts with Butyl Diphenylphosphinite Ligands

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of palladium catalysts featuring the butyl diphenylphosphinite ligand. While specific quantitative data for this exact ligand is limited in published literature, the protocols and data presented herein are based on established principles for closely related bulky, electron-rich phosphinite and monophosphine ligands, which are widely used in modern cross-coupling catalysis.

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The performance of these catalytic systems is critically dependent on the nature of the ancillary ligand coordinated to the palladium center. This compound, a member of the phosphinite ligand class, possesses key electronic and steric properties—electron-richness from the phosphorus atom and steric bulk from the phenyl and butyl groups—that are desirable for promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. These characteristics make palladium/butyl diphenylphosphinite systems promising catalysts for a range of transformations, including the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Ligand Synthesis: this compound

A general and reliable method for the synthesis of phosphinites involves the reaction of a chlorophosphine with an alcohol in the presence of a base to quench the HCl byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

Chlorodiphenylphosphine (1.0 equiv)

-

Anhydrous n-butanol (1.1 equiv)

-

Triethylamine (1.2 equiv)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous diethyl ether or THF and chlorodiphenylphosphine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine to the stirred solution via syringe.

-

In a separate dry flask, prepare a solution of anhydrous n-butanol in the same solvent.

-

Add the n-butanol solution dropwise to the chlorodiphenylphosphine and triethylamine mixture at 0 °C over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The formation of triethylamine hydrochloride will be observed as a white precipitate.

-

Filter the mixture under an inert atmosphere to remove the salt.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

The product can be purified by vacuum distillation or chromatography if necessary. Due to its air and moisture sensitivity, it should be handled and stored under an inert atmosphere.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts supported by this compound are expected to be effective for various cross-coupling reactions. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an aryl or vinyl halide/triflate and an organoboron compound.

Materials:

-

Aryl halide (e.g., 4-chlorotoluene, 1.0 mmol)

-

Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.5-1 mol%)

-

This compound (2-4 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane, or THF)

-

Reaction vessel (e.g., Schlenk tube or vial)

Procedure:

-

To a reaction vessel, add the aryl halide, arylboronic acid, base, palladium precursor, and a magnetic stir bar.

-

Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).

-

Add the this compound ligand as a solution in the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Since specific data for this compound is scarce, the following table presents representative results for Suzuki-Miyaura couplings using palladium catalysts with other bulky, electron-rich phosphine and phosphinite ligands to illustrate expected performance.

| Entry | Aryl Halide | Boronic Acid | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| 1 | 4-Chlorotoluene | Phenylboronic acid | SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 18 | 98 | [1] |

| 2 | 2-Chloropyridine | Phenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 95 | [1] |

| 3 | 4-Bromoanisole | Phenylboronic acid | 2-(Diphenylphosphinoxy)-naphthyl | Pd(OAc)₂ | K₂CO₃ | Toluene | 60 | 3 | 98 | [2] |

| 4 | 4-Chloroacetophenone | Phenylboronic acid | 2-(Diphenylphosphinoxy)-naphthyl | Pd(OAc)₂ | K₂CO₃ | Toluene | 60 | 6 | 96 | [2] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide/triflate with an amine.

Materials:

-

Aryl halide (e.g., 4-chlorotoluene, 1.0 equiv)

-

Amine (e.g., morpholine, 1.2-1.5 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% or Pd(OAc)₂, 2-4 mol%)

-

This compound (2-8 mol%)

-

Strong base (e.g., NaOt-Bu, LiHMDS, 1.2-1.5 equiv)

-

Anhydrous, deoxygenated solvent (e.g., toluene, THF)

-

Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precursor, this compound ligand, and base to a dry reaction vessel.

-

Add the anhydrous solvent and stir the mixture for a few minutes to form the active catalyst.

-

Add the aryl halide and the amine.

-

Seal the vessel and heat to the desired temperature (typically 80-110 °C).

-

Stir the reaction for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.

-

After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

The following table provides representative data for Buchwald-Hartwig aminations using palladium catalysts with other bulky monophosphine ligands.

| Entry | Aryl Halide | Amine | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| 1 | 4-Chlorotoluene | Morpholine | XPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | Reflux | 6 | 94 | [3] |

| 2 | 4-Chloroanisole | Morpholine | t-Butyl Tetraisopropylphosphorodiamidite | Pd(OAc)₂ | NaOt-Bu | Toluene | 25 | 2 | >99 | [4] |

| 3 | 1-Chloro-4-(trifluoromethyl)benzene | Aniline | NIXANTPHOS | [Pd(cinnamyl)Cl]₂ | NaOt-Bu | Toluene | 100 | 24 | 99 | [5] |

| 4 | 2-Chlorotoluene | n-Butylamine | BrettPhos | Pd(OAc)₂ | NaOt-Bu | Toluene | 100 | 20 | 98 | [6] |

Visualizations

Catalytic Cycles and Workflows

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a typical experimental workflow.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

References

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Buchwald Ligands [sigmaaldrich.com]

Application Notes and Protocols for Butyl Diphenylphosphinite in Heck Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes to form substituted alkenes.[1][2] The efficiency and substrate scope of this reaction are critically influenced by the choice of ligand coordinated to the palladium center. While a wide array of phosphine ligands have been developed and extensively studied, the application of phosphinite ligands, such as butyl diphenylphosphinite, is less documented in the context of Heck coupling.

This document provides an overview of the potential role of this compound in Heck coupling reactions, drawing parallels from structurally similar and well-established phosphine ligands. Due to a lack of specific literature detailing the use of this compound in this reaction, a generalized protocol is provided as a starting point for experimental design and optimization.

Role of Phosphorus Ligands in the Heck Coupling Reaction

Phosphorus-based ligands are crucial in palladium-catalyzed cross-coupling reactions for several reasons:

-

Stabilization of the Catalyst: Ligands stabilize the palladium(0) active species, preventing its aggregation into inactive palladium black.[3]

-

Modulation of Reactivity: The electronic and steric properties of the ligand influence the rates of key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[3]

-

Enhancement of Oxidative Addition: Electron-rich ligands, such as those with alkyl groups, enhance the rate of oxidative addition of the aryl halide to the palladium(0) center.[4]

-

Promotion of Reductive Elimination: Bulky ligands can promote the final reductive elimination step, leading to faster product formation.[3]

Bulky and electron-rich trialkylphosphines, such as tri-tert-butylphosphine (P(t-Bu)₃) and di-1-adamantyl-n-butylphosphine, have proven to be particularly effective for the Heck coupling of challenging substrates like aryl chlorides.[4][5] this compound, possessing both alkyl (butyl) and aryl (phenyl) substituents on the phosphorus atom, presents an interesting combination of electronic and steric properties that could be beneficial in the Heck reaction.

This compound: A Profile

This compound is a monodentate phosphinite ligand. Its structure features a phosphorus atom bonded to a butoxy group and two phenyl groups. The presence of the butoxy group makes it electronically different from triaryl- or trialkylphosphines. While specific data for its use in Heck reactions is limited, its structural features suggest it could act as a competent ligand for the palladium catalyst.

Generalized Experimental Protocol for Heck Coupling

The following protocol is a generalized procedure for a palladium-catalyzed Heck coupling reaction using a monodentate phosphine ligand. This can be used as a starting point for experiments with this compound, but optimization of reaction conditions (e.g., catalyst loading, ligand-to-metal ratio, base, solvent, temperature, and reaction time) will be necessary.

Reaction Scheme:

Materials:

-

Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

This compound (Ligand)

-

Aryl or vinyl halide (Substrate 1)

-

Alkene (Substrate 2)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF, DMAc)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-5 mol%) and the this compound ligand (e.g., 1-2 equivalents relative to palladium).

-

Add the aryl or vinyl halide (1.0 equivalent) and the base (1.5-2.0 equivalents).

-

Add the anhydrous solvent.

-

Stir the mixture for a few minutes at room temperature to ensure dissolution and complex formation.

-

Add the alkene (1.1-1.5 equivalents) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-140 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.

Data on Structurally Related Ligands

| Aryl Chloride | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Chlorotoluene | Styrene | 1.5% Pd₂(dba)₃ / 6% P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 24 | 98 | [4] |

| 4-Chloroanisole | Styrene | 1.5% Pd₂(dba)₃ / 6% P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 24 | 95 | [4] |

| Chlorobenzene | Methyl acrylate | 1.5% Pd₂(dba)₃ / 6% P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 120 | 24 | 85 | [4] |

| 2-Chlorotoluene | Styrene | 1.5% Pd₂(dba)₃ / 6% P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 24 | 96 | [4] |

Visualizations

Heck Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Mizoroki-Heck reaction.

Caption: General catalytic cycle of the Mizoroki-Heck reaction.

Structure of this compound

The diagram below shows the chemical structure of this compound.

Caption: Structure of this compound.

Conclusion

While this compound is not a widely documented ligand for the Heck coupling reaction, its structural characteristics suggest potential utility. The provided generalized protocol and data from analogous high-performing ligands offer a solid foundation for researchers to explore its application. Further experimental investigation is required to determine its efficacy and optimal reaction conditions in palladium-catalyzed Heck couplings, which could be a valuable endeavor for expanding the toolbox of ligands for this important transformation in synthetic and medicinal chemistry.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new P3N ligand for Pd-catalyzed cross-couplings in water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: (R)-BINAPO Derivatives in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-1,1'-Binaphthyl-2,2'-diyl bis(diphenylphosphinite), commonly known as (R)-BINAPO, is a chiral phosphinite ligand derived from (R)-BINOL. Its C₂-symmetric backbone and the electronic properties of the phosphinite moieties make it a valuable ligand in asymmetric catalysis. This document provides detailed application notes and protocols for the use of ortho-substituted (R)-BINAPO derivatives in ruthenium-catalyzed asymmetric hydrogenation reactions, which are crucial for the synthesis of chiral building blocks in drug development. These ortho-substituted BINAPO ligands, abbreviated as o-BINAPO, have demonstrated high efficiency and enantioselectivity in the hydrogenation of specific substrates.[1][2][3]

Featured Application: Asymmetric Hydrogenation of β-Aryl-Substituted β-(Acylamino)acrylates and β-Keto Esters

A significant application of o-BINAPO ligands is in the ruthenium-catalyzed asymmetric hydrogenation of β-aryl-substituted β-(acylamino)acrylates and β-aryl-substituted β-keto esters.[2][3] These reactions are pivotal for producing enantiomerically pure β-amino acids and β-hydroxy acids, which are important chiral synthons for pharmaceuticals. The introduction of substituents at the 3,3'-positions of the binaphthyl backbone in o-BINAPO ligands enhances the rigidity and steric influence of the ligand, leading to improved enantioselectivity compared to the unsubstituted BINAPO.[1][3]

Quantitative Data Summary

The following tables summarize the performance of various ortho-substituted BINAPO ligands in ruthenium-catalyzed asymmetric hydrogenations.

Table 1: Asymmetric Hydrogenation of β-Aryl-Substituted β-(Acylamino)acrylates

| Entry | Substrate (E/Z mixture) | Catalyst (mol %) | Ligand | Solvent | H₂ (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Methyl-2-acetamido-3-phenylacrylate | Ru(COD)₂Cl₂ (1) | (R)-3,3'-(SiMe₃)₂-BINAPO | MeOH | 50 | 50 | 12 | >99 | 98 |

| 2 | Methyl-2-acetamido-3-(4-chlorophenyl)acrylate | Ru(COD)₂Cl₂ (1) | (R)-3,3'-(SiMe₃)₂-BINAPO | MeOH | 50 | 50 | 12 | >99 | 99 |

| 3 | Methyl-2-acetamido-3-(2-naphthyl)acrylate | Ru(COD)₂Cl₂ (1) | (R)-3,3'-(SiMe₃)₂-BINAPO | MeOH | 50 | 50 | 12 | >99 | 97 |

| 4 | Ethyl-2-acetamido-3-phenylacrylate | Ru(COD)₂Cl₂ (1) | (R)-3,3'-(SiMe₃)₂-BINAPO | EtOH | 50 | 50 | 12 | >99 | 96 |

Table 2: Asymmetric Hydrogenation of β-Aryl-Substituted β-Keto Esters

| Entry | Substrate | Catalyst (mol %) | Ligand | Solvent | H₂ (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Methyl 3-oxo-3-phenylpropanoate | Ru(COD)₂Cl₂ (1) | (R)-3,3'-(SiPh₃)₂-BINAPO | MeOH | 50 | 50 | 24 | >99 | 97 |

| 2 | Ethyl 3-oxo-3-(4-methylphenyl)propanoate | Ru(COD)₂Cl₂ (1) | (R)-3,3'-(SiPh₃)₂-BINAPO | EtOH | 50 | 50 | 24 | >99 | 96 |

| 3 | Methyl 3-oxo-3-(2-thienyl)propanoate | Ru(COD)₂Cl₂ (1) | (R)-3,3'-(SiPh₃)₂-BINAPO | MeOH | 50 | 50 | 24 | >99 | 98 |

| 4 | Ethyl 3-oxo-3-phenylpropanoate | Ru(COD)₂Cl₂ (1) | (R)-3,3'-(SiPh₃)₂-BINAPO | EtOH | 50 | 50 | 24 | >99 | 95 |

Experimental Protocols

Synthesis of (R)-3,3'-Bis(trimethylsilyl)-BINAPO Ligand

A detailed protocol for the synthesis of the (R)-3,3'-bis(trimethylsilyl)-BINAPO ligand is provided below.

Materials:

-

(R)-3,3'-Bis(trimethylsilyl)-BINOL

-

Chlorodiphenylphosphine

-

Anhydrous Toluene

-

Triethylamine (Et₃N)

-

Standard Schlenk line and glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of (R)-3,3'-bis(trimethylsilyl)-BINOL (1.0 eq) in anhydrous toluene under an argon atmosphere, add triethylamine (2.5 eq).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add chlorodiphenylphosphine (2.2 eq) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

-

Filter the mixture through a pad of Celite under an argon atmosphere to remove the salt.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield the pure (R)-3,3'-bis(trimethylsilyl)-BINAPO ligand.

General Protocol for Asymmetric Hydrogenation